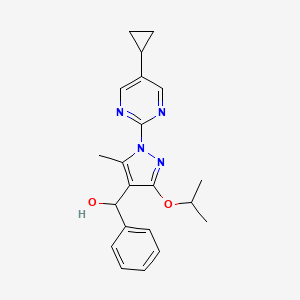
Dhodh-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhodh-IN-5 is a human dihydroorotate dehydrogenase (DHODH) inhibitor . It has a molecular formula of C21H21F3N2O2 and a molecular weight of 390.4 . DHODH is a flavin-dependent mitochondrial enzyme that plays a crucial role in the de novo pyrimidine synthesis pathway . Inhibitors of DHODH, like Dhodh-IN-5, have been found to induce differentiation in acute myeloid leukemia .
Chemical Reactions Analysis
DHODH, the target of Dhodh-IN-5, catalyzes the conversion of dihydroorotate to orotate in a redox reaction . This is the fourth of six universally conserved enzymatic reactions in the pyrimidine de novo synthetic pathway . Inhibition of DHODH by Dhodh-IN-5 would disrupt this pathway, affecting the production of pyrimidines .
Scientific Research Applications
Metabolic Lethality in Acute Myeloid Leukemia
Dhodh-IN-5, as a DHODH inhibitor, has shown effectiveness in inducing apoptosis in acute myeloid leukemia (AML). The study by Gaidano et al. (2020) demonstrates that DHODH inhibitors, particularly in combination with dipyridamole, can dramatically increase the apoptotic rate in AML cell lines and primary cells, unaffected by physiological uridine concentrations. This suggests potential therapeutic applications for treating AML (Gaidano et al., 2020).
Modulating Glucose Metabolism and Metabolic Balance
Zhang et al. (2021) explored the impact of DHODH inhibition on metabolic processes, revealing that it reduces mitochondrial respiration, enhances glycolysis, and improves metabolic balance. This research highlights the potential of DHODH inhibitors in modulating glucose metabolism, similar to the effects of antidiabetic drugs like metformin (Zhang et al., 2021).
Potential Target for Cancer Therapy
DHODH inhibitors, including Dhodh-IN-5, have been identified as potential therapeutic agents in cancer treatment. Zhou et al. (2021) discuss the critical role of DHODH in tumor progression and its association with the mitochondrial respiratory chain in cancer cells. This suggests a promising avenue for utilizing DHODH inhibitors in cancer therapy (Zhou et al., 2021).
Role in Malaria Treatment
DHODH inhibitors, including Dhodh-IN-5, have shown potential in the treatment of malaria. Skerlj et al. (2011) report the development of inhibitors targeting P. falciparum DHODH, highlighting their efficacy in malaria mouse models and their potential as a new treatment option for malaria (Skerlj et al., 2011).
Mechanism of Action
Dhodh-IN-5, as a DHODH inhibitor, blocks the de novo synthesis of pyrimidines by inhibiting the conversion of dihydroorotate to orotate . This disruption can lead to cell cycle arrest and/or differentiation of rapidly proliferating cells, such as cancer cells . In acute myeloid leukemia, for example, Dhodh-IN-5 has been found to induce differentiation .
Safety and Hazards
While specific safety data for Dhodh-IN-5 is not available, general precautions for handling similar substances include avoiding inhalation and contact with skin, eyes, and clothing . In case of accidental exposure, immediate measures such as flushing with water and seeking medical attention are recommended .
properties
IUPAC Name |
[1-(5-cyclopropylpyrimidin-2-yl)-5-methyl-3-propan-2-yloxypyrazol-4-yl]-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-13(2)27-20-18(19(26)16-7-5-4-6-8-16)14(3)25(24-20)21-22-11-17(12-23-21)15-9-10-15/h4-8,11-13,15,19,26H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNKBAPMWCMENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC=C(C=N2)C3CC3)OC(C)C)C(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
hDHODH-IN-4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008594.png)
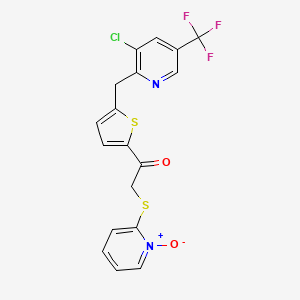
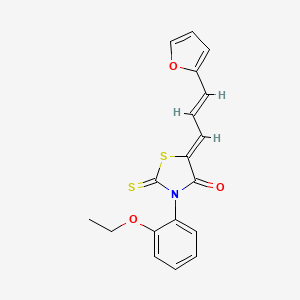
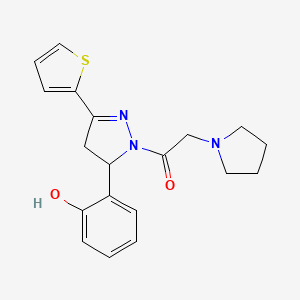
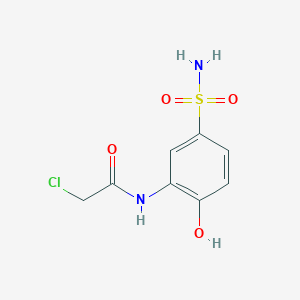
![2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3008603.png)
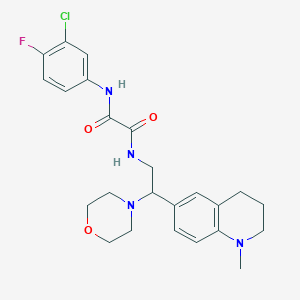
![3-[[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B3008606.png)
![N-[(2-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3008607.png)
![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3008613.png)
![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)
![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3008616.png)